Cas no 917567-17-0 (Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]-)

Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]- structure
917567-17-0 structure
Product name:Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]-
CAS No:917567-17-0
MF:C16H17NO2
MW:255.31168
CID:786089
PubChem ID:136236741

Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 5-methoxy-2-[[(2-phenylethyl)imino]methyl]-
    • 3-methoxy-6-[(2-phenylethylamino)methylidene]cyclohexa-2,4-dien-1-one
    • 3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
    • DTXSID70847363
    • 917567-17-0
    • Inchi: InChI=1S/C16H17NO2/c1-19-15-8-7-14(16(18)11-15)12-17-10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3
    • InChI Key: AAIZHRCFFVDFOL-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C=C1)C=NCCC2=CC=CC=C2)O

Computed Properties

  • Exact Mass: 255.125928785g/mol
  • Monoisotopic Mass: 255.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8Ų
  • XLogP3: 3.1

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